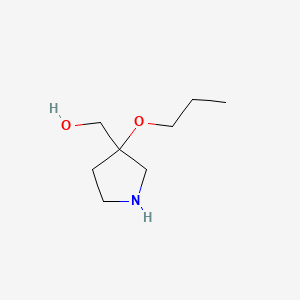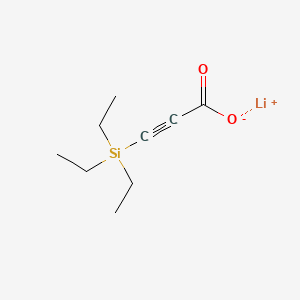
Lithium(1+) 3-(triethylsilyl)prop-2-ynoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 3-(triethylsilyl)prop-2-ynoate is a chemical compound with the molecular formula C9H15LiO2Si and a molecular weight of 190.2407 g/mol . This compound is known for its unique structure, which includes a lithium ion, a triethylsilyl group, and a prop-2-ynoate moiety. It is used in various scientific research applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 3-(triethylsilyl)prop-2-ynoate typically involves the reaction of triethylsilylacetylene with lithium hydroxide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Triethylsilylacetylene+Lithium Hydroxide→Lithium(1+) 3-(triethylsilyl)prop-2-ynoate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Lithium(1+) 3-(triethylsilyl)prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Lithium(1+) 3-(triethylsilyl)prop-2-ynoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Lithium(1+) 3-(triethylsilyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The lithium ion can interact with various enzymes and proteins, affecting their activity and function. The triethylsilyl group can also participate in chemical reactions, modifying the properties of the compound and its interactions with other molecules.
相似化合物的比较
Similar Compounds
Uniqueness
Lithium(1+) 3-(triethylsilyl)prop-2-ynoate is unique due to its combination of a lithium ion and a triethylsilyl group, which imparts distinct chemical properties. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets.
属性
分子式 |
C9H15LiO2Si |
|---|---|
分子量 |
190.3 g/mol |
IUPAC 名称 |
lithium;3-triethylsilylprop-2-ynoate |
InChI |
InChI=1S/C9H16O2Si.Li/c1-4-12(5-2,6-3)8-7-9(10)11;/h4-6H2,1-3H3,(H,10,11);/q;+1/p-1 |
InChI 键 |
PEFHQGBFRVNDJG-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC[Si](CC)(CC)C#CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


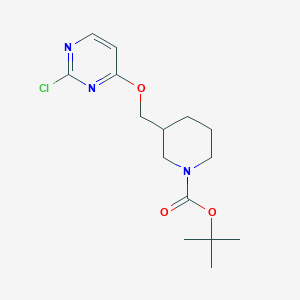
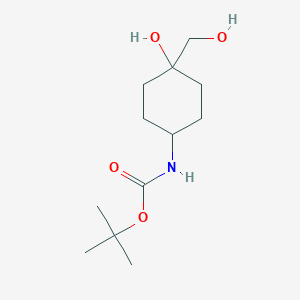
![5-[(3-Amino-2-phenyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491779.png)
![Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13491785.png)
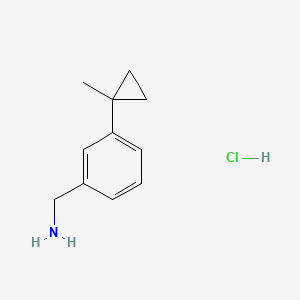
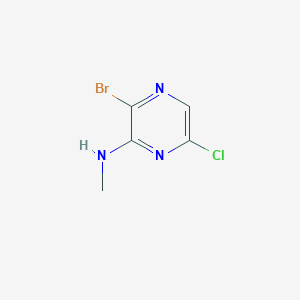
![tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B13491824.png)
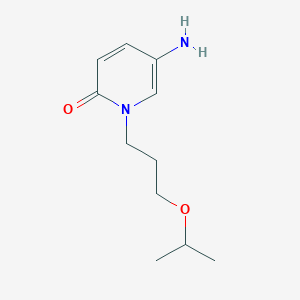
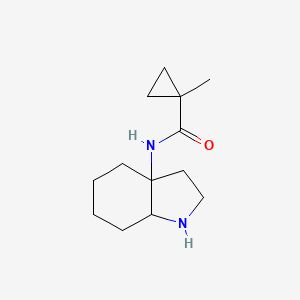
![2-[[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methoxy]-1H-isoindole-1,3(2h)-dione](/img/structure/B13491842.png)
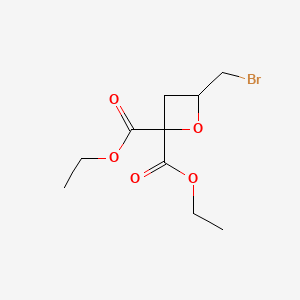
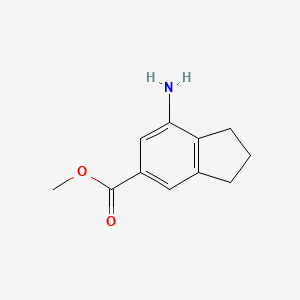
![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13491864.png)
